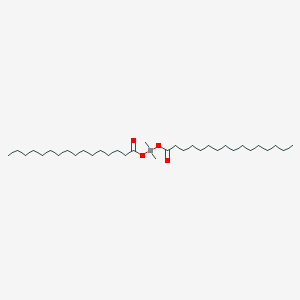
Dimethylbis(palmitoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(palmitoyloxy)stannane is an organotin compound with the molecular formula C34H68O4Sn.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(palmitoyloxy)stannane can be synthesized through the reaction of dimethyltin dichloride with palmitic acid in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(palmitoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The palmitoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds .
Scientific Research Applications
Dimethylbis(palmitoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various industrial products, including coatings and plastics.
Mechanism of Action
The mechanism of action of dimethylbis(palmitoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethylbis(palmitoyloxy)stannane include:
- Dibutylbis(stearoyloxy)stannane
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutylbis(octadec-9-enoyloxy)stannane
Uniqueness
This compound is unique due to its specific molecular structure and the presence of palmitoyloxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3865-35-8 |
|---|---|
Molecular Formula |
C34H68O4Sn |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
[hexadecanoyloxy(dimethyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;;/h2*2-15H2,1H3,(H,17,18);2*1H3;/q;;;;+2/p-2 |
InChI Key |
HLSQYZYSQQBWSP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















